molecular formula C20H28O4 B14665376 Butyl prop-2-enoate;ethyl prop-2-enoate;styrene CAS No. 51243-47-1

Butyl prop-2-enoate;ethyl prop-2-enoate;styrene

Cat. No.: B14665376
CAS No.: 51243-47-1
M. Wt: 332.4 g/mol
InChI Key: CKDRPPBTNRFVHP-UHFFFAOYSA-N
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Description

Butyl prop-2-enoate: , ethyl prop-2-enoate , and styrene are organic compounds widely used in various industrial applications. Butyl prop-2-enoate, also known as butyl acrylate, is a clear, colorless liquid with a sharp, pungent odor. It is used primarily in the production of polymers. Ethyl prop-2-enoate, also known as ethyl acrylate, is a colorless liquid with a characteristic acrid odor, used in the production of resins, plastics, and rubber. Styrene is a colorless, oily liquid that is a precursor to polystyrene and several copolymers.

Preparation Methods

Butyl prop-2-enoate: is typically synthesized through the esterification of acrylic acid with n-butanol in the presence of a catalyst such as sulfuric acid. The reaction involves neutralization, water washing, alcohol removal, and distillation to obtain the final product .

Ethyl prop-2-enoate: is produced by the acid-catalyzed esterification of acrylic acid with ethanol. This process involves the use of ion exchange resin or sulfuric acid as a catalyst, followed by derecombination, extraction, and rectification to yield the final product .

Styrene: is primarily produced by the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst, typically iron oxide, at high temperatures to produce styrene and hydrogen gas.

Chemical Reactions Analysis

Butyl prop-2-enoate: undergoes polymerization reactions readily, forming poly(butyl acrylate) and various copolymers. It can also participate in addition reactions due to the presence of the vinyl group .

Ethyl prop-2-enoate: also undergoes polymerization to form poly(ethyl acrylate) and can react with higher alcohols through transesterification to produce specialty acrylates . It can participate in electrophilic addition reactions, such as the addition of bromine across the double bond .

Styrene: undergoes polymerization to form polystyrene and can participate in various addition reactions, including the formation of copolymers with other monomers like acrylonitrile and butadiene.

Scientific Research Applications

Butyl prop-2-enoate: is used in the production of adhesives, sealants, and coatings due to its flexibility and durability. It is also used in the manufacture of inks, resins, and packaging materials .

Ethyl prop-2-enoate: is utilized in the production of polymers for resins, plastics, and rubber. It is also a reactant in the synthesis of various pharmaceutical intermediates .

Styrene: is extensively used in the production of polystyrene, which is used in packaging, insulation, and disposable containers. It is also used in the production of copolymers like styrene-butadiene rubber, which is used in tires and other rubber products.

Mechanism of Action

Butyl prop-2-enoate: and ethyl prop-2-enoate exert their effects primarily through polymerization, where the vinyl group reacts to form long polymer chains. These polymers exhibit properties such as flexibility, durability, and resistance to environmental factors .

Styrene: polymerizes to form polystyrene, which has a wide range of applications due to its rigidity and insulating properties. The polymerization process involves the formation of free radicals that initiate the reaction, leading to the formation of long polymer chains.

Properties

CAS No.

51243-47-1

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

butyl prop-2-enoate;ethyl prop-2-enoate;styrene

InChI

InChI=1S/C8H8.C7H12O2.C5H8O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2/h2-7H,1H2;4H,2-3,5-6H2,1H3;3H,1,4H2,2H3

InChI Key

CKDRPPBTNRFVHP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C.CCOC(=O)C=C.C=CC1=CC=CC=C1

Related CAS

51243-47-1

Origin of Product

United States

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